2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
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Overview
Description
2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide is a complex organic compound that features a chromene core linked to a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, followed by the introduction of the benzothiazole group through a series of condensation and cyclization reactions. The final step often involves the formation of the carboxamide group under specific conditions, such as the use of amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and chromene-based molecules. Examples include:
- 2-oxo-N-(3-phenyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
- 2-oxo-N-(3-methyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
Uniqueness
What sets 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the prop-2-ynyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S/c1-2-11-22-15-8-4-6-10-17(15)26-20(22)21-18(23)14-12-13-7-3-5-9-16(13)25-19(14)24/h1,3-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHJFTIGAQLQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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